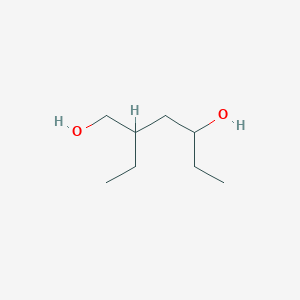
2-Ethylhexane-1,4-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethylhexane-1,4-diol is an organic compound with the molecular formula C8H18O2. It is a diol, meaning it contains two hydroxyl groups (-OH) attached to a hydrocarbon chain. This compound is a colorless, slightly viscous liquid that is soluble in water and various organic solvents. It is used in various industrial and scientific applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Ethylhexane-1,4-diol can be synthesized through several methods. One common method involves the hydroformylation of 2-ethylhexene, followed by hydrogenation. The hydroformylation reaction introduces a formyl group (-CHO) to the alkene, which is then reduced to an alcohol group (-OH) through hydrogenation.
Industrial Production Methods
In industrial settings, this compound is produced using large-scale chemical reactors where the hydroformylation and hydrogenation reactions are carefully controlled to ensure high yield and purity. The process typically involves the use of catalysts such as rhodium or cobalt complexes to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
2-Ethylhexane-1,4-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The compound can be reduced to form alkanes.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are commonly used.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alkanes.
Substitution: Halogenated compounds.
Scientific Research Applications
2-Ethylhexane-1,4-diol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a precursor in the synthesis of biologically active compounds.
Medicine: It is used in the development of pharmaceuticals and drug delivery systems.
Industry: It is utilized in the production of polymers, resins, and plasticizers.
Mechanism of Action
The mechanism of action of 2-Ethylhexane-1,4-diol involves its interaction with various molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with other molecules, influencing their reactivity and stability. In biological systems, it can interact with enzymes and receptors, modulating their activity and leading to various physiological effects.
Comparison with Similar Compounds
Similar Compounds
2-Ethylhexane-1,3-diol: Similar structure but with hydroxyl groups at different positions.
1,4-Butanediol: A shorter chain diol with similar reactivity.
1,6-Hexanediol: A longer chain diol with similar properties.
Uniqueness
2-Ethylhexane-1,4-diol is unique due to its specific arrangement of hydroxyl groups and the ethyl substituent on the hexane chain. This unique structure imparts distinct chemical and physical properties, making it suitable for specific applications that other diols may not be able to fulfill.
Properties
Molecular Formula |
C8H18O2 |
|---|---|
Molecular Weight |
146.23 g/mol |
IUPAC Name |
2-ethylhexane-1,4-diol |
InChI |
InChI=1S/C8H18O2/c1-3-7(6-9)5-8(10)4-2/h7-10H,3-6H2,1-2H3 |
InChI Key |
NKUSBXAXENGEJW-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC(CC)O)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


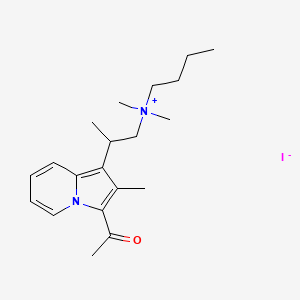
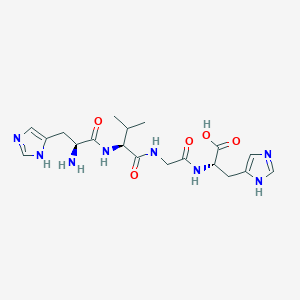
![3-Amino-7-methyl-2,3-dihydro-4h-pyrazolo[4,3-d][1,2,3]triazin-4-one](/img/structure/B12922448.png)
![Ethyl [(but-3-en-1-yl)oxy]carbamate](/img/structure/B12922453.png)
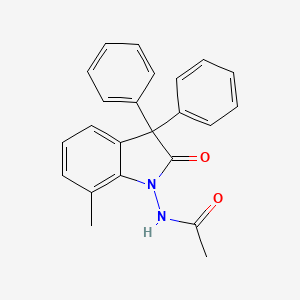

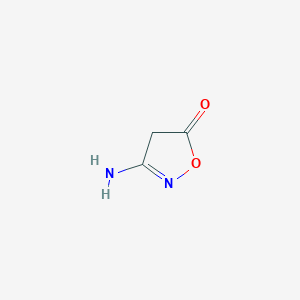
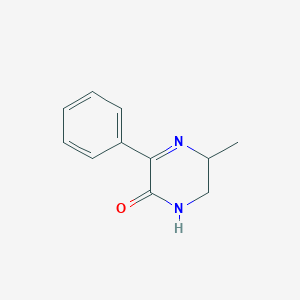
![4-(3-Hydroxyprop-1-en-1-yl)hexahydro-2H-cyclopenta[b]furan-2,5-diol](/img/structure/B12922491.png)
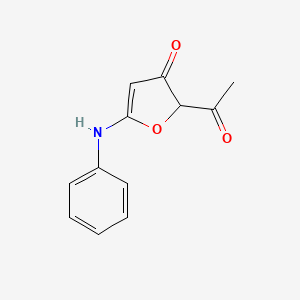
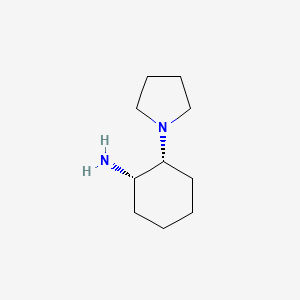

![[(3-Nitroacridin-9-yl)sulfanyl]acetic acid](/img/structure/B12922522.png)
![Adenosine, 8-[(4-chlorophenyl)thio]-](/img/structure/B12922528.png)
